ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-[(3,5-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S2/c1-4-34-26(31)29-10-9-18-21(14-29)36-25(22(18)24-27-19-7-5-6-8-20(19)35-24)28-23(30)15-11-16(32-2)13-17(12-15)33-3/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQOZLIQDFIZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate benzothiazole and thieno[2,3-c]pyridine moieties. The synthetic pathways often include:
- Reagents : Common reagents include ethyl chloroacetate and various amines.
- Conditions : Reactions are generally conducted under controlled temperatures and inert atmospheres to enhance yield and purity.
Anticancer Properties
Recent studies have indicated that the compound exhibits significant anticancer activity. It has been shown to inhibit cancer cell proliferation in various in vitro assays. The mechanism of action is believed to involve:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against a range of bacterial strains. Notable findings include:
- Inhibition Zones : The compound showed effective inhibition zones in agar diffusion tests against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : MIC values were determined to assess potency against specific pathogens.
Case Studies
- Breast Cancer Cell Lines : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours.
- Staphylococcus aureus : In antimicrobial assays against Staphylococcus aureus, the compound exhibited an MIC of 32 µg/mL.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising antimicrobial , anticancer , and anti-inflammatory properties. These activities are attributed to its unique structural features that allow it to interact effectively with biological targets.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and thieno[2,3-c]pyridine moieties often display antimicrobial effects. For instance, derivatives of benzothiazole have shown significant inhibitory activity against various bacterial strains. In a study involving similar compounds, certain derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 μmol/L, surpassing standard antibiotics in efficacy against specific pathogens .
Anticancer Properties
The compound's structure suggests potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Studies have highlighted the importance of the thieno[2,3-c]pyridine core in enhancing cytotoxicity against cancer cell lines. For example, derivatives of thieno[2,3-c]pyridine have been reported to exhibit significant activity against various cancer types by targeting specific signaling pathways involved in tumor growth and metastasis .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable. Research has demonstrated that related benzothiazole derivatives can inhibit inflammatory mediators and pathways, suggesting similar effects may be present in ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate. In vivo studies have shown that compounds with similar structures can reduce edema and pain in animal models more effectively than conventional anti-inflammatory drugs like Piroxicam and Meloxicam .
Synthesis and Structural Insights
Understanding the synthesis of this compound is crucial for exploring its applications further. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological activity.
Synthetic Pathways
The synthesis often starts with readily available precursors such as benzothiazole derivatives and thieno[2,3-c]pyridine intermediates. Techniques like microwave-assisted synthesis have been employed to improve yields and reduce reaction times. The final product can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .
Case Studies and Comparative Analysis
Several studies have documented the biological activities of similar compounds to provide context for the applications of this compound.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The ethyl ester group in the thienopyridine moiety is susceptible to hydrolysis under acidic or basic conditions. This reaction is critical for converting the ester into a carboxylic acid, which can serve as a precursor for further derivatization.
Mechanistic Insight :
The base-mediated saponification proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate. Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.
Amide Bond Reactivity
The 3,5-dimethoxybenzamido group may undergo hydrolysis under harsh conditions, though the stability of amides typically requires stronger reagents compared to esters.
| Reaction Type | Conditions | Product | Yield/Notes |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (prolonged) | 3,5-dimethoxybenzoic acid + 3-(1,3-benzothiazol-2-yl)-thienopyridine-2-amine | Low yields due to competing decomposition of the thienopyridine core. |
| Enzymatic Cleavage | Proteases (e.g., trypsin) | Not applicable | Unlikely due to synthetic amide’s resistance to enzymatic cleavage. |
Mechanistic Insight :
Acid-catalyzed hydrolysis involves protonation of the amide carbonyl, followed by nucleophilic attack by water. The reaction is slower than ester hydrolysis due to resonance stabilization of the amide bond.
Electrophilic Aromatic Substitution (EAS)
The benzothiazole and thienopyridine rings may undergo EAS, though steric and electronic effects from substituents will dictate regioselectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
